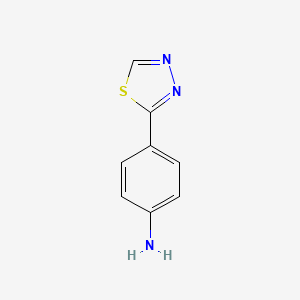

4-(1,3,4-Thiadiazol-2-yl)aniline

Description

BenchChem offers high-quality 4-(1,3,4-Thiadiazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3,4-Thiadiazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3,4-thiadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCAXUAPNVLRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,3,4-Thiadiazol-2-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to engage in a variety of biological interactions.[1][2] As a bioisostere for other aromatic systems, its incorporation into small molecules has led to the discovery of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a key derivative, 4-(1,3,4-Thiadiazol-2-yl)aniline, providing a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its relevance in the field of drug development.

Physicochemical Properties of 4-(1,3,4-Thiadiazol-2-yl)aniline

A thorough understanding of the physical and chemical characteristics of a compound is fundamental to its application in research and development. The key properties of 4-(1,3,4-Thiadiazol-2-yl)aniline are summarized below.

| Property | Value | Source |

| CAS Number | 875237-02-8 | [5] |

| Molecular Formula | C₈H₇N₃S | [5] |

| Molecular Weight | 177.23 g/mol | [5] |

| Appearance | Expected to be a solid | General Knowledge |

| Melting Point | Data for the closely related 2-Amino-5-phenyl-1,3,4-thiadiazole is 223-227 °C. The melting point for the title compound is expected to be in a similar range. | N/A |

| Boiling Point | Not available, likely to decompose at high temperatures. | [5] |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water. | General Knowledge |

Storage and Stability: 4-(1,3,4-Thiadiazol-2-yl)aniline should be stored in a dark place under an inert atmosphere, at 2-8°C to ensure its stability.[5] The thiadiazole ring is generally stable under acidic and basic conditions, as well as in the presence of oxidizing and reducing agents.[6]

Synthesis of 4-(1,3,4-Thiadiazol-2-yl)aniline: A Validated Protocol

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established process in organic chemistry. A common and effective method involves the acid-catalyzed cyclization of a carboxylic acid derivative with thiosemicarbazide.[7] The following protocol details a reliable method for the preparation of 4-(1,3,4-Thiadiazol-2-yl)aniline.

Reaction Scheme:

A general synthetic route to 4-(1,3,4-Thiadiazol-2-yl)aniline.

Materials and Reagents:

-

4-Aminobenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Distilled water

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).

-

Solvent and Catalyst Addition: Add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-(1,3,4-Thiadiazol-2-yl)aniline.

-

Drying: Dry the purified product under vacuum.

Causality Behind Experimental Choices:

-

Excess Thiosemicarbazide: A slight excess of thiosemicarbazide is used to ensure the complete consumption of the starting carboxylic acid.

-

Phosphorus Oxychloride as a Dehydrating Agent: POCl₃ is a powerful dehydrating agent that facilitates the cyclization reaction by removing water, which is a byproduct of the condensation.

-

Icy Work-up: Pouring the reaction mixture onto ice helps to quench the reaction and hydrolyze any remaining POCl₃ in a controlled manner.

-

Neutralization: Neutralization is crucial to precipitate the product, which is typically insoluble in neutral aqueous media.

Analytical Characterization

The identity and purity of the synthesized 4-(1,3,4-Thiadiazol-2-yl)aniline must be confirmed through rigorous analytical techniques. Below are the expected spectral data based on the analysis of closely related compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the amine protons. The protons on the aniline ring will likely appear as two doublets in the aromatic region (δ 7.0-8.0 ppm). The amine (-NH₂) protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the thiadiazole ring (typically in the range of δ 140-170 ppm) and the aniline ring (δ 110-150 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine) |

| 3100-3000 | Aromatic C-H stretching |

| ~1620 | C=N stretching (thiadiazole ring) |

| ~1500 | C=C stretching (aromatic ring) |

| ~830 | C-S-C stretching (thiadiazole ring) |

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 177.23 g/mol . Fragmentation patterns can provide further structural information. A plausible fragmentation pathway is outlined below.

A proposed mass fragmentation pathway for 4-(1,3,4-Thiadiazol-2-yl)aniline.

Applications in Drug Development

The 1,3,4-thiadiazole scaffold is a cornerstone in the design of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a remarkable range of biological activities.

1. Anticancer Activity:

Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[3][4] These compounds have been shown to target various pathways involved in cancer progression, including receptor tyrosine kinases and cell cycle regulators. The aniline moiety in 4-(1,3,4-Thiadiazol-2-yl)aniline provides a versatile point for further chemical modification to optimize potency and selectivity against specific cancer cell lines. For instance, derivatives have shown activity against breast cancer cell lines like MCF-7.[2]

2. Antimicrobial Activity:

The 1,3,4-thiadiazole ring is a key pharmacophore in many antimicrobial agents.[8][9] The nitrogen and sulfur atoms of the ring can act as hydrogen bond acceptors and donors, facilitating interactions with bacterial enzymes and other cellular targets. The specific compound, 4-(1,3,4-Thiadiazol-2-yl)aniline, and its derivatives have the potential to be developed into new antibacterial and antifungal drugs.

3. Anti-inflammatory and Analgesic Activity:

Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory and analgesic properties.[1][2] These activities are often attributed to the inhibition of enzymes such as cyclooxygenase (COX).

Structure-Activity Relationship (SAR) Insights:

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole and the appended aryl rings. The amino group of the aniline moiety in the title compound serves as a crucial point for derivatization to explore SAR and develop compounds with enhanced biological profiles.

Conclusion

4-(1,3,4-Thiadiazol-2-yl)aniline is a valuable building block in medicinal chemistry, offering a synthetically accessible scaffold with significant potential for the development of new therapeutic agents. Its robust chemical nature, coupled with the diverse biological activities associated with the 1,3,4-thiadiazole core, makes it a compound of high interest for researchers in drug discovery. This guide provides a foundational understanding of its properties and synthesis, encouraging further exploration of its pharmacological potential.

References

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (URL not available)

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. 2022 Mar; 27(6): 1814. [Link]

- Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. (URL not available)

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals (Basel). 2023 May; 16(5): 748. [Link]

- 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development. (URL not available)

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

- Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.

- 2-Amino-5-phenyl-1,3,4-thiadiazole 96 2002-03-1 - Sigma-Aldrich. (URL not available)

- 2-Amino-5-phenyl-1,3,4-thiadiazole - PubChem. (URL not available)

- 4-(1,3,4-Thiadiazol-2-yl)aniline, 95% - Lab-Chemicals.Com. (URL not available)

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

- 4-Thiadiazole: The Biological Activities - Systematic Reviews in Pharmacy. (URL not available)

-

Current Chemistry Letters 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science. [Link]

-

BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][3][10]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. (URL not available)

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (URL not available)

- Biological Activities of Thiadiazole Deriv

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

174 Thiadiazoles and Their Properties. ISRES. [Link]

- Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (URL not available)

- Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. (URL not available)

-

Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]

- 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem. (URL not available)

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (URL not available)

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. PMC. [Link]

- Synthesis and Characterization of 1,3,4-Thiadiazole-2-Thione Prepared from New Derivatives of Thiosemiacarbazide and Study of its Molecular Modeling | Journal of Science in Medicine and Life. (URL not available)

-

Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. [Link]

- (PDF)

- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl

- 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (URL not available)

- 4-(1,2,3-Thiadiazol-4-yl)aniline | CAS 121180-51-6 | SCBT. (URL not available)

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. isres.org [isres.org]

- 7. rjptonline.org [rjptonline.org]

- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 10. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]

An In-Depth Technical Guide to the Theoretical and Computational-Based Studies of 4-(1,3,4-Thiadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 4-(1,3,4-Thiadiazol-2-yl)aniline. The 1,3,4-thiadiazole moiety is a significant pharmacophore in medicinal chemistry, and understanding its structural and electronic properties at a molecular level is crucial for the rational design of novel therapeutic agents. This document synthesizes information on the synthesis, spectroscopic characterization, and in-silico analysis of this class of compounds, with a specific focus on the aniline derivative. While a comprehensive, dedicated computational study on 4-(1,3,4-Thiadiazol-2-yl)aniline is not extensively available in the current literature, this guide extrapolates from closely related structures and established computational protocols to provide a robust framework for researchers. We will delve into the application of Density Functional Theory (DFT) for geometry optimization, the analysis of frontier molecular orbitals (HOMO-LUMO), and the interpretation of the molecular electrostatic potential (MEP). Furthermore, we will correlate these theoretical findings with experimental data from FT-IR, NMR, and UV-Vis spectroscopy to provide a holistic understanding of the molecule's behavior.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The unique electronic and structural features of the 1,3,4-thiadiazole ring, such as its planarity and aromaticity, contribute to its ability to interact with various biological targets. The incorporation of an aniline moiety at the 2-position of the thiadiazole ring introduces a versatile functional group that can be further modified, making 4-(1,3,4-Thiadiazol-2-yl)aniline a key building block in the synthesis of more complex and potent drug candidates.

Synthesis and Spectroscopic Characterization

General Synthesis of 2-Aryl-1,3,4-thiadiazoles

The synthesis of 2-aryl-1,3,4-thiadiazoles, including 4-(1,3,4-Thiadiazol-2-yl)aniline, typically involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative. A common and efficient method involves the reaction of 4-aminobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives

This protocol is a general representation and may require optimization for the specific synthesis of 4-(1,3,4-Thiadiazol-2-yl)aniline.

-

Reaction Setup: In a round-bottom flask, equimolar amounts of the substituted benzoic acid (e.g., 4-aminobenzoic acid) and thiosemicarbazide are mixed.

-

Dehydration and Cyclization: A dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, is added dropwise to the mixture under cooling.

-

Reflux: The reaction mixture is then refluxed for a specified period (typically 2-4 hours) to ensure complete cyclization.

-

Workup: After cooling, the reaction mixture is carefully poured onto crushed ice.

-

Neutralization: The acidic solution is neutralized with a base (e.g., ammonia solution or sodium bicarbonate) until a precipitate is formed.

-

Isolation and Purification: The solid product is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol or a DMF/water mixture) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole derivative.

Diagram of Synthetic Pathway

Caption: General synthetic route for 2-Aryl-1,3,4-thiadiazoles.

Spectroscopic Characterization

The structural elucidation of 4-(1,3,4-Thiadiazol-2-yl)aniline and its derivatives relies on a combination of spectroscopic techniques.

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The expected characteristic vibrational frequencies are summarized in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (aniline NH₂) | 3400 - 3200 | Medium |

| C-H stretching (aromatic) | 3100 - 3000 | Medium |

| C=N stretching (thiadiazole ring) | 1620 - 1580 | Strong |

| C=C stretching (aromatic rings) | 1600 - 1450 | Medium |

| C-N stretching | 1350 - 1250 | Medium |

| C-S stretching | 750 - 650 | Weak |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

¹H NMR: The aromatic protons of the aniline and thiadiazole rings will appear as multiplets in the downfield region (typically δ 6.5-8.0 ppm). The protons of the amine group will appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

-

¹³C NMR: The carbon atoms of the aromatic rings will resonate in the region of δ 110-150 ppm. The carbons of the thiadiazole ring are expected to be more deshielded due to the presence of heteroatoms, appearing further downfield.

2.2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Aromatic and heteroaromatic compounds like 4-(1,3,4-Thiadiazol-2-yl)aniline typically exhibit strong absorption bands in the UV region corresponding to π → π* and n → π* transitions of the conjugated system. The absorption maximum (λmax) for similar 1,3,4-thiadiazole derivatives has been reported in the range of 300-400 nm.[1]

Theoretical and Computational Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering a good balance between accuracy and computational cost.[2]

Computational Methodology

A standard protocol for the theoretical study of small organic molecules like 4-(1,3,4-Thiadiazol-2-yl)aniline using DFT is outlined below.

Protocol: DFT-Based Molecular Modeling

-

Software: Gaussian suite of programs (e.g., Gaussian 16) is a widely used software package for such calculations.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides reliable results for a wide range of organic molecules.[3]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is commonly employed to provide a good description of the electronic structure. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately modeling systems with heteroatoms and potential for hydrogen bonding.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A frequency calculation should be performed on the optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculations: Following geometry optimization, various electronic properties can be calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule.

-

Mulliken Atomic Charges: To analyze the charge distribution within the molecule.

-

-

Spectra Simulation: Theoretical FT-IR and NMR spectra can be simulated and compared with experimental data to validate the computational model and aid in peak assignment.

Diagram of Computational Workflow

Caption: A typical workflow for DFT calculations on small molecules.

Molecular Geometry

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties.

-

HOMO: Represents the ability to donate an electron. In 4-(1,3,4-Thiadiazol-2-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atoms of the thiadiazole ring.

-

LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the entire conjugated system, with significant contributions from the thiadiazole ring.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For similar 1,3,4-thiadiazole derivatives, this gap has been calculated to be in the range of 3-4 eV.[4]

Diagram of HOMO-LUMO Interaction

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. In 4-(1,3,4-Thiadiazol-2-yl)aniline, the nitrogen atoms of the thiadiazole ring and the nitrogen atom of the aniline group are expected to be the most electron-rich areas.

-

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the aniline's amine group and the aromatic rings are likely to exhibit positive electrostatic potential.

The MEP map is particularly useful in drug design for understanding how a molecule might interact with the active site of a biological target.

Correlation of Theoretical and Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data.

-

Vibrational Frequencies: The calculated vibrational frequencies from DFT can be compared to the experimental FT-IR spectrum. While there is often a systematic overestimation of frequencies by DFT, applying a scaling factor can lead to excellent agreement between the theoretical and experimental spectra, aiding in the precise assignment of vibrational modes.

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts. Comparing these with experimental data can confirm the molecular structure and provide a deeper understanding of the electronic environment of each nucleus.

-

Electronic Transitions: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum. The calculated excitation energies and oscillator strengths can be compared with the experimental λmax to understand the nature of the electronic transitions (e.g., π → π* or n → π*).

Applications in Drug Development

The theoretical and computational studies of 4-(1,3,4-Thiadiazol-2-yl)aniline and its derivatives are highly relevant to drug development.

-

Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of derivatives and correlating their electronic properties with their biological activities, researchers can develop SAR models. These models can guide the synthesis of new compounds with improved potency and selectivity.

-

Molecular Docking: The optimized geometry of 4-(1,3,4-Thiadiazol-2-yl)aniline can be used in molecular docking simulations to predict its binding affinity and orientation within the active site of a target protein. This can help in identifying potential biological targets and in designing more effective inhibitors.

-

Pharmacophore Modeling: The MEP and other electronic properties can be used to develop a pharmacophore model, which defines the essential features required for a molecule to bind to a specific target.

Conclusion and Future Directions

While a dedicated and comprehensive computational and experimental study on 4-(1,3,4-Thiadiazol-2-yl)aniline is yet to be published, this guide provides a robust framework based on established methodologies and data from closely related compounds. The application of DFT and other computational techniques offers invaluable insights into the structural and electronic properties of this important heterocyclic scaffold.

Future research should focus on the synthesis and detailed experimental characterization of 4-(1,3,4-Thiadiazol-2-yl)aniline to provide a solid benchmark for theoretical studies. A comprehensive computational analysis of this molecule, including its conformational landscape, excited-state properties, and interactions with biological targets, would be highly beneficial for the scientific community and would accelerate the development of new 1,3,4-thiadiazole-based therapeutic agents.

References

-

Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. (URL: [Link])

-

A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. (URL: [Link])

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (URL: [Link])

- Synthesis and Quantum Chemical Calculations 5-phenyl-1,3,4-dithiadiazole deriv

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (URL: [Link])

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (URL: [Link])

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (URL: [Link])

-

Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (URL: [Link])

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ChemRxiv. (URL: [Link])

-

Density Functional Theory (DFT) - NWChem. (URL: [Link])

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry - ResearchGate. (URL: [Link])

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (URL: [Link])

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (URL: [Link])

-

Understanding the synergistic interaction between a 1,3,4-thiadiazole derivative and amphotericin B using spectroscopic and theoretical studies. (URL: [Link])

-

UV-Vis Absorption Spectrum of Aniline - SIELC Technologies. (URL: [Link])

-

SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES | TSI Journals. (URL: [Link])

-

1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 - ResearchGate. (URL: [Link])

-

Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors - Biointerface Research in Applied Chemistry. (URL: [Link])

-

2-Amino-5-phenyl-1,3,4-thiadiazole - PubChem. (URL: [Link])

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (URL: not available)

-

UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno - MDPI. (URL: [Link])

Sources

- 1. Understanding the synergistic interaction between a 1,3,4-thiadiazole derivative and amphotericin B using spectroscopic and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials [mdpi.com]

- 3. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 4. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Note: In Vitro Antimicrobial Characterization of 4-(1,3,4-Thiadiazol-2-yl)aniline

Executive Summary & Scientific Rationale

The 1,3,4-thiadiazole nucleus is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of bioactivity including antimicrobial, carbonic anhydrase inhibition, and anti-inflammatory properties.[1][2] The specific derivative, 4-(1,3,4-Thiadiazol-2-yl)aniline (CAS: 875237-02-8), serves as a critical "lead scaffold." Its free aniline amine group allows for facile derivatization (e.g., into Schiff bases or amides), while the thiadiazole ring provides the core binding affinity to bacterial targets such as peptide deformylase (PDF) or cell wall synthesis enzymes.

This Application Note provides a rigorous, standardized protocol for evaluating the intrinsic antimicrobial activity of this scaffold. Unlike routine screening, this protocol emphasizes solubility management (a common failure point for thiadiazoles) and bactericidal kinetics , ensuring that data generated is robust enough for Structure-Activity Relationship (SAR) modeling.

Key Mechanistic Targets

-

Gram-Positive: Peptidoglycan synthesis interference; DNA gyrase inhibition.

-

Gram-Negative: Outer membrane permeation (often limited; requires specific lipophilicity profiles); Peptide Deformylase (PDF) inhibition.

Material Preparation & Handling

Safety Warning: 4-(1,3,4-Thiadiazol-2-yl)aniline is a synthetic intermediate. Treat as potentially toxic. Use full PPE (gloves, lab coat, goggles) and work within a biosafety cabinet (BSC) when handling bacterial cultures.

Compound Solubilization (Critical Step)

Thiadiazole derivatives often exhibit poor aqueous solubility, leading to precipitation in assay media and false-negative results.

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered (0.22 µm).

-

Target Stock Concentration:

(High concentration allows small dispensing volumes, keeping final DMSO -

Storage: Aliquot into amber glass vials (light sensitive) and store at

. Avoid repeated freeze-thaw cycles.

Protocol:

-

Weigh

of 4-(1,3,4-Thiadiazol-2-yl)aniline powder. -

Add

of 100% DMSO. -

Vortex vigorously for 2 minutes. If particles persist, sonicate for 5 minutes at

. -

Visual Check: Solution must be perfectly clear. If turbid, do not proceed.

Test Organisms (Standard Panel)

Select strains recommended by CLSI (Clinical and Laboratory Standards Institute) for broad-spectrum profiling.

| Organism Type | Species | Strain ID | Rationale |

| Gram-Positive | Staphylococcus aureus | ATCC 29213 | Standard QC strain; representative of skin/soft tissue pathogens. |

| Gram-Positive | Bacillus subtilis | ATCC 6633 | Model for spore-formers; often sensitive to thiadiazoles. |

| Gram-Negative | Escherichia coli | ATCC 25922 | Standard QC strain; representative of enteric pathogens. |

| Gram-Negative | Pseudomonas aeruginosa | ATCC 27853 | High efflux pump activity; tests compound permeability. |

Core Protocol: Broth Microdilution (MIC Determination)[3][4]

This protocol aligns with CLSI M07-A10 guidelines. The objective is to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for the preparation of the Broth Microdilution assay.

Detailed Procedure

Step 1: Media Preparation

-

Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

-

Why? Cations (

,

Step 2: Plate Setup (96-well round bottom)

-

Columns 1-10 (Test): Add

of CAMHB. -

Column 11 (Growth Control): Add

CAMHB + -

Column 12 (Sterility Control): Add

CAMHB (no bacteria). -

Compound Addition:

-

Add

of the Intermediate Solution ( -

Mix and transfer

to Column 2. Repeat serially to Column 10. Discard the final -

Result: Concentration range

to

-

Step 3: Inoculum Preparation

-

Prepare a

McFarland suspension ( -

Dilute this suspension 1:150 in CAMHB to reach

. -

Add

of this diluted inoculum to wells in Columns 1-11. -

Final Test Density:

. -

Final DMSO Concentration:

in the highest well (acceptable for most strains),

Step 4: Incubation & Reading

-

Seal plate with breathable film.

-

Incubate at

for 16–20 hours (24 hours for Staphylococcus if needed). -

MIC Definition: The lowest concentration showing no visible turbidity (or OD600 < 0.1).

Secondary Protocol: Minimum Bactericidal Concentration (MBC)

The MIC tells you what stops growth; the MBC tells you what kills. Thiadiazoles can be bacteriostatic or bactericidal depending on the specific substitution.

Protocol:

-

Identify the MIC well and the two wells above the MIC (supraminimal concentrations).

-

Remove

from each of these clear wells. -

Spot plate onto Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates.

-

Incubate at

for 24 hours. -

MBC Definition: The lowest concentration that reduces the initial inoculum by

(i.e.,

Data Interpretation Logic:

Figure 2: Decision logic for classifying the compound as Bactericidal or Bacteriostatic.

Advanced Characterization: Time-Kill Kinetics

If the MIC is

Setup:

-

Control Flask:

broth + Bacteria ( -

Test Flask:

broth + Bacteria + Compound at 4x MIC .

Sampling:

-

Remove aliquots at

hours. -

Serially dilute (PBS) and plate on agar for colony counting.

-

Success Criteria: A

reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.

Data Reporting & Troubleshooting

Reporting Template

| Strain | MIC ( | MBC ( | MBC/MIC Ratio | Phenotype |

| S. aureus | [Value] | [Value] | [Calc] | [Static/Cidal] |

| E. coli | [Value] | [Value] | [Calc] | [Static/Cidal] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in wells | Compound insolubility in aqueous media. | Reduce max concentration to |

| Growth in Sterility Control | Contamination of media or technique. | Discard data. Re-filter sterilize media. Work strictly in BSC. |

| Skipped Wells (Growth at high conc, no growth at low) | Pipetting error or "Eagle Effect" (paradoxical growth). | Repeat assay. Ensure thorough mixing during serial dilution. |

| High MIC (>256) | Compound inactive or effluxed. | Thiadiazole scaffold may need optimization (e.g., adding lipophilic groups). |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

-

Kemskyi, S., et al. (2024).[3] Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. Current Chemistry Letters. [Link]

-

Yusuf, M., et al. (2017). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives. Journal of Saudi Chemical Society. [Link]

-

PubChem. (2023). Compound Summary: 4-(1,3,4-Thiadiazol-2-yl)aniline.[4] National Library of Medicine. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. lab-chemicals.com [lab-chemicals.com]

Application Note: Strategic Synthesis and Bio-Evaluation of 4-(1,3,4-Thiadiazol-2-yl)aniline Schiff Bases

Executive Summary

This application note details the optimized protocol for the synthesis, structural characterization, and biological evaluation of Schiff bases derived from 4-(1,3,4-thiadiazol-2-yl)aniline . The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind diverse biological targets including DNA gyrase and carbonic anhydrase. When coupled via an azomethine (Schiff base) linkage, these compounds often exhibit synergistic antimicrobial and anticancer properties.

This guide addresses the specific challenge of selectively forming the Schiff base at the aniline nitrogen while maintaining the integrity of the thiadiazole ring, providing a self-validating workflow for researchers in early-stage drug discovery.

Chemical Synthesis Protocol

Retrosynthetic Logic & Precursor Selection

The target molecule consists of a central phenyl ring linked to a 1,3,4-thiadiazole core at position 4 and an azomethine group at position 1.

-

Core Precursor: 4-(1,3,4-thiadiazol-2-yl)aniline.

-

Note: If this precursor is not commercially available, it is typically synthesized via the cyclization of 4-aminobenzohydrazide with formic acid (or triethyl orthoformate) followed by thionation/cyclization, or via the reaction of 4-aminobenzoic acid with thiosemicarbazide in the presence of POCl

.

-

-

Electrophile: Various aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) to explore Structure-Activity Relationships (SAR).

-

Catalyst: Glacial Acetic Acid (GAA). Essential for protonating the carbonyl oxygen, facilitating nucleophilic attack by the aniline nitrogen.

Step-by-Step Synthesis Workflow

Reagents:

-

4-(1,3,4-thiadiazol-2-yl)aniline (1.0 mmol)

-

Substituted Aromatic Aldehyde (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops)

Protocol:

-

Activation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the substituted aromatic aldehyde in 10 mL of absolute ethanol. Stir at room temperature for 5 minutes.

-

Addition: Add 1.0 mmol of 4-(1,3,4-thiadiazol-2-yl)aniline dissolved in 10 mL of warm ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol boiling point) for 4–6 hours.

-

Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9). The disappearance of the amine spot and the appearance of a new, less polar spot indicates completion.

-

-

Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50 g) with stirring.

-

Purification: Filter the resulting precipitate under vacuum. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

-

Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain the pure Schiff base.

Synthetic Workflow Diagram

Figure 1: Optimized synthetic workflow for thiadiazole-based Schiff bases, incorporating critical TLC checkpoints.

Structural Characterization (Quality Control)

To ensure the validity of biological data, the chemical structure must be confirmed. The formation of the azomethine bond (-CH=N-) is the critical quality attribute.

Expected Spectral Signatures[1][2]

| Technique | Parameter | Expected Range | Structural Assignment |

| FT-IR | 1600 – 1640 | C=N (Azomethine stretch) - Diagnostic | |

| 3200 – 3400 | N-H stretch (Should be ABSENT if reaction is complete) | ||

| 600 – 700 | C-S-C (Thiadiazole ring) | ||

| 8.3 – 9.0 | s, 1H, -CH=N- - Diagnostic Singlet | ||

| 7.0 – 8.2 | m, Ar-H (Aromatic protons) | ||

| 9.0 – 9.5 | s, 1H, Thiadiazole C-H (if unsubstituted) | ||

| 158 – 165 | -CH=N- Carbon |

Troubleshooting Note: If the

Biological Evaluation Protocols

Antimicrobial Assay (Broth Microdilution)

Schiff bases are hydrolytically unstable in acidic aqueous media. Crucial Step: Prepare stock solutions in 100% DMSO immediately prior to use.

Protocol:

-

Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL). -

Dilution: Prepare serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) across a 96-well plate. Final concentration range: 0.5 – 256 µg/mL.

-

Control: Include DMSO solvent control (max 1% v/v final concentration) to ensure no solvent toxicity.

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

-

Visualization: Add 20 µL of Resazurin dye (0.015%) to wells. Blue = No growth (Active); Pink = Growth (Inactive).

-

Anticancer Assay (MTT Protocol)

Thiadiazole derivatives often target DNA replication machinery. The MTT assay measures metabolic activity as a proxy for cytotoxicity.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat cells with compounds (dissolved in DMSO, diluted in media) at concentrations 0.1 – 100 µM.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO

. -

MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

-

Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.

-

Analysis: Measure absorbance at 570 nm. Calculate IC

using non-linear regression.

Biological Screening Logic

Figure 2: Decision tree for biological evaluation, highlighting critical thresholds for "Hit" identification.

References

-

Malak, S. A., et al. (2023).[1] "Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains."[1][2] European Journal of Chemistry.[1]

-

Mousa, M. N. (2017).[3] "Synthesis, Characterization and Evaluation of Antibacterial Activity of 1,3,4-Thiadiazole Derivatives Containing Schiff Bases." International Journal of Pharmaceutical, Chemical, and Biological Sciences.

-

Prasad, K. S., et al. (2014). "Synthesis and characterization of thiadiazole containing Schiff base: Antimicrobial activity."[4][1][2][3][5] Der Pharma Chemica.

-

Uday Kumar, V., et al. (2025). "Exploring Indole-1,3,4-Thiadiazole Schiff Base Derivatives as Anticancer Agents: Design, Synthesis, In Vitro and In Silico Evaluation." Chemistry & Biodiversity.[1][6]

-

Hoziena, Z. A., et al. (2020).[7] "Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications." RSC Advances.

Sources

- 1. Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains | European Journal of Chemistry [eurjchem.com]

- 2. Synthesis, charecterization and biological evaluation of some 1, 3 and 4- Thiadiazoles schiff bases | International Journal of Current Research [journalcra.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. scilit.com [scilit.com]

- 7. Synthesis of Schiff and Mannich bases of new s -triazole derivatives and their potential applications for removal of heavy metals from aqueous solutio ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02872J [pubs.rsc.org]

Troubleshooting & Optimization

challenges in the purification of 4-(1,3,4-Thiadiazol-2-yl)aniline and its derivatives.

Technical Support Center: Purification of 4-(1,3,4-Thiadiazol-2-yl)aniline & Derivatives

Welcome to the Technical Support Center

Topic: Purification Protocols for 2-Amino-5-aryl-1,3,4-thiadiazoles Ticket ID: #PUR-TDA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

The purification of 4-(1,3,4-Thiadiazol-2-yl)aniline and its derivatives presents a unique set of challenges due to the amphoteric nature of the amino-thiadiazole scaffold and its tendency to form stubborn solvates.[1] The synthesis typically involves the cyclization of 4-aminobenzoic acid with thiosemicarbazide using dehydrating agents like POCl

The primary failure modes in purification are:

-

Co-precipitation of unreacted thiosemicarbazide.

-

"Oiling out" during neutralization.

-

Tailing/Streaking on silica gel due to the basic amino group.

This guide moves beyond standard textbook procedures, offering field-tested troubleshooting for high-purity isolation.

Module 1: The "Crash Out" (Initial Isolation)

User Question: I quenched my POCl

Technical Insight: The "gumming" issue usually occurs because the neutralization is too rapid or the temperature is too high. The thiadiazole ring is electron-deficient, but the exocyclic amine makes the molecule basic.[1] If you neutralize past the isoelectric point too quickly, you trap impurities that lower the melting point, causing an oil.[1][3]

Protocol: Controlled pH Adjustment

-

Dilution: Pour the acidic reaction mixture onto crushed ice (ratio 1:5 w/w). Stir vigorously until all ice melts.

-

Basification: Slowly add 10% Na

CO-

Critical Step: Monitor pH continuously.[2] Stop exactly at pH 8.0–8.5 .

-

Why? Going to pH > 10 can solubilize the product if it has phenolic substituents (common in derivatives) or hydrolyze the ring.

-

-

Aging: Once pH 8 is reached, do not filter immediately.[2] Stir the suspension for 30–60 minutes at 0–5°C. This allows the amorphous "gum" to reorganize into a crystalline lattice.

Visual Workflow: Isolation Logic

Caption: Decision tree for handling the initial quench and neutralization steps to avoid oiling out.[2][3]

Module 2: Recrystallization Strategies

User Question: My product is yellow but NMR shows small impurity peaks around 2.0-2.5 ppm and the melting point is broad. Ethanol recrystallization isn't working.

Technical Insight: Ethanol is often insufficient for removing unreacted thiosemicarbazide or polymerized byproducts.[2] The "Gold Standard" for thiadiazoles is a DMF/Water system. The high polarity of DMF dissolves the thiadiazole effectively at high temps, while water acts as a powerful anti-solvent to force precipitation upon cooling.

Protocol: The DMF/Water Displacement

-

Dissolution: Suspend the crude solid in the minimum amount of DMF (N,N-Dimethylformamide) at 80–90°C.

-

Precipitation: Remove from heat. While still hot, slowly add Water (ratio 1:2 DMF:Water) dropwise until a persistent turbidity appears.[2][3]

-

Crystallization: Allow the solution to cool to room temperature undisturbed, then refrigerate at 4°C.

-

Yield Check: This method typically yields >90% recovery with >98% purity [1].[2]

Solvent Selection Guide

| Solvent System | Suitability | Pros | Cons |

| Ethanol (95%) | Mild Impurities | Easy to dry; non-toxic.[1][2][3] | Poor solubility for rigid thiadiazoles; low recovery.[2] |

| DMF / Water (1:2) | High Purity | Excellent for removing thiosemicarbazide; high recovery.[2][3] | High boiling point (hard to dry); requires thorough washing.[2][3] |

| Acetic Acid / Water | Specific Derivatives | Good for highly basic derivatives.[2] | Risk of salt formation; difficult to remove trace acid. |

Module 3: Chromatographic Purification

User Question: I have to run a column because my derivative decomposes on heating. The spots are streaking badly on TLC.

Technical Insight: Amino-thiadiazoles are basic.[1] On standard silica gel (which is slightly acidic), the amine interacts with silanol groups, causing "tailing" or permanent adsorption.[2][3]

Protocol: The "Basified" Silica Column

-

Mobile Phase Modifier: You must add a basic modifier.[2]

-

Column Pre-treatment: Flush the silica column with the mobile phase containing the base before loading your sample. This neutralizes the active silanol sites.

-

Loading: Dissolve the sample in a small amount of DCM/MeOH. Do not use pure DMF for loading as it will wash the product through too quickly.

Troubleshooting Table: Impurity Profiling

| Observation | Likely Impurity | Remediation |

| NMR: Broad singlet ~10-12 ppm | Unreacted Carboxylic Acid | Wash solid with 5% NaHCO |

| NMR: Multiplets ~7-8 ppm (extra) | Thiosemicarbazide | Recrystallize from DMF/Water [1][3].[2][3] |

| TLC: Spot stays at baseline | Hydrochloride Salt | Treat sample with 10% NaOH, extract into EtOAc. |

| Product is dark/black | Oxidative Decomposition | Treat crude solution with activated charcoal in hot ethanol before recrystallization.[2] |

Module 4: Quality Control & Validation

User Question: How do I confirm the cyclization actually worked?

Validation Checklist:

-

IR Spectroscopy: Look for the disappearance of the C=O stretch (1680–1700 cm

) from the starting benzoic acid and the appearance of the C=N stretch (1600–1620 cm -

1H NMR:

-

Melting Point: 4-(1,3,4-Thiadiazol-2-yl)aniline typically melts >200°C. A sharp melting point (range < 2°C) is the best indicator of successful purification.[1][2][3]

References

-

CN103936692A . Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. Google Patents. Link

-

Mathew, B., et al. (2011).[2][3][4] Synthesis, Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research. Link

-

Serban, G. (2020).[2][3][5] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Ecletica Quimica. Link

-

PubChem . 4-(5-amino-1,3,4-thiadiazol-2-yl)aniline.[1][2] National Library of Medicine. Link[2][3]

Sources

- 1. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. connectjournals.com [connectjournals.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

identifying and minimizing side reactions in the synthesis of 4-(1,3,4-Thiadiazol-2-yl)aniline

The following technical guide is structured as a specialized support center for researchers synthesizing 4-(1,3,4-Thiadiazol-2-yl)aniline . It prioritizes troubleshooting, mechanistic insight, and purity optimization over generic recipe following.

Ticket ID: THIA-SYN-004 Assigned Specialist: Senior Application Scientist Status: Active Support

Executive Summary & Mechanistic Challenge

The synthesis of 4-(1,3,4-Thiadiazol-2-yl)aniline (CAS: 875237-02-8) presents a classic chemoselectivity challenge. The target molecule contains two nucleophilic centers: the aniline nitrogen and the 1,3,4-thiadiazole ring (specifically the precursors).

Most researchers attempt the "Direct Route" (cyclization of 4-aminobenzohydrazide), which frequently fails due to competitive N-formylation of the aniline moiety. This guide provides a forensic breakdown of these side reactions and recommends an "Indirect Route" (via Nitro-reduction) as the industry-standard protocol for high-purity applications.

Critical Reaction Pathway & Side Reactions (Visualized)

The following diagram maps the "Direct Route" risks versus the "Indirect Route" stability.

Figure 1: Comparative reaction pathways showing the origin of the N-formyl impurity in the direct synthesis route versus the protected nitro-route.

Troubleshooting Guide: Identifying Impurities

Use this diagnostic table to identify side reactions based on LC-MS and NMR data.

Symptom 1: Mass Spectrum shows M+28 peak (m/z ~205)

-

Diagnosis: N-Formylation .

-

Root Cause: You used the "Direct Route" (starting with 4-aminobenzohydrazide). The cyclizing agent (Triethyl orthoformate or Formic acid) reacted with the aniline amine as well as the hydrazide.

-

The Fix:

-

Immediate: Reflux the crude product in 10% HCl/Ethanol for 1-2 hours. This selectively hydrolyzes the N-formyl group on the aniline while leaving the thiadiazole ring intact (thiadiazoles are relatively acid-stable).

-

Prevention: Switch to the Nitro-Route (see Protocol below).

-

Symptom 2: Mass Spectrum shows M-16 peak (m/z ~161)

-

Diagnosis: Oxadiazole Contamination .

-

Root Cause: Incomplete thionation. The intermediate closed to form 4-(1,3,4-oxadiazol -2-yl)aniline instead of the thiadiazole. This happens if the sulfur reagent (P₂S₅ or Lawesson’s Reagent) is old, wet, or used in insufficient quantity.

-

The Fix:

-

Immediate: This is difficult to separate.[1] Recrystallization from Ethanol/DMF may work, but oxadiazoles and thiadiazoles co-crystallize easily.

-

Prevention: Use fresh Lawesson’s reagent (1.2 - 1.5 equivalents) in dry toluene/xylene under inert atmosphere.

-

Symptom 3: Product is insoluble in most solvents

-

Diagnosis: Oligomerization / Azine Formation .

-

Root Cause: Hydrazides can condense with aldehydes or ketones (if present) or self-condense under harsh conditions to form insoluble azine polymers.

-

The Fix:

-

Verification: Check solubility in DMSO. If insoluble even in hot DMSO, it is likely a polymer. Discard.

-

Prevention: Ensure strict stoichiometry and avoid overheating during the hydrazide formation step.

-

Expert Protocol: The "Indirect" Nitro-Reduction Route

Why this method? It eliminates the nucleophilic aniline from the reaction mixture during the harsh cyclization step, preventing side reactions entirely.

Phase 1: Synthesis of 2-(4-Nitrophenyl)-1,3,4-thiadiazole

-

Reagents: 4-Nitrobenzohydrazide (1.0 eq), Triethyl Orthoformate (TEOF) (Excess/Solvent), Lawesson’s Reagent (1.2 eq).

-

Step A (Cyclization Precursor): Reflux 4-Nitrobenzohydrazide in TEOF (5-10 mL per gram) for 3-4 hours.

-

Checkpoint: Monitor TLC. The hydrazide spot should disappear.

-

Action: Evaporate TEOF to dryness.

-

-

Step B (Thionation/Closure): Dissolve the residue in anhydrous Xylene or Toluene. Add Lawesson’s Reagent.[2] Reflux for 6-12 hours.

-

Note: P₂S₅ can be used but Lawesson’s provides cleaner yields.

-

-

Workup: Cool to room temperature. The product often precipitates. If not, remove solvent and recrystallize from Ethanol.

Phase 2: Reduction to 4-(1,3,4-Thiadiazol-2-yl)aniline

-

Reagents: Iron powder (5 eq), NH₄Cl (0.5 eq), Ethanol/Water (4:1).

-

Procedure: Suspend the nitro-thiadiazole in Ethanol/Water. Add Iron powder and NH₄Cl. Reflux with vigorous stirring for 2-4 hours.

-

Why Fe/NH₄Cl? It is mild and chemoselective. Catalytic hydrogenation (H₂/Pd) can sometimes reduce the thiadiazole ring (breaking the S-C bond) if not carefully monitored.

-

-

Filtration: Filter hot through Celite to remove iron sludge.

-

Isolation: Concentrate the filtrate. The target aniline will crystallize.

-

Yield Expectations: 75-85% overall.

-

Purity: >98% (No N-formyl impurities).[3]

-

Quantitative Data: Impurity Profile

| Component | Structure | Mass (ESI+) | Origin | Removal Strategy |

| Target | C₈H₇N₃S | 178.2 [M+H]⁺ | Desired Product | N/A |

| Impurity A | C₉H₇N₃S (N-Formyl) | 206.2 [M+H]⁺ | Aniline Formylation | Acid Hydrolysis (HCl/EtOH) |

| Impurity B | C₈H₇N₃O (Oxadiazole) | 162.2 [M+H]⁺ | Incomplete Thionation | Difficult; Prevent with excess Sulfur reagent |

| Impurity C | C₁₆H₁₄N₆S₂ (Dimer) | 355.4 [M+H]⁺ | Radical coupling | Filtration (Insoluble in EtOH) |

Frequently Asked Questions (FAQ)

Q: Can I use P₂S₅ instead of Lawesson's Reagent? A: Yes, but P₂S₅ requires higher temperatures and often leaves sticky phosphorus residues that are hard to clean. If using P₂S₅, add dry pyridine (2-3 eq) to the reaction to improve solubility and reactivity.

Q: Why is my yield low (<30%)? A: The most common cause is water in the reaction. TEOF hydrolyzes rapidly in the presence of moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

Q: Is the target molecule stable in solution? A: The free base is prone to oxidation (turning brown) over time in air. Store as a solid at -20°C. For solution studies (e.g., biological assays), prepare fresh in DMSO.

Q: I used the direct route and have the N-formyl impurity. Can I salvage the batch? A: Yes. Suspend the crude solid in 2M HCl and reflux for 60 minutes. The formyl group on the exocyclic amine hydrolyzes much faster than the thiadiazole ring opens. Neutralize with NaHCO₃ to recover the free amine.

References

-

Synthesis of 1,3,4-thiadiazoles (General Review)

-

One-Pot Reactions of Triethyl Orthoformate

-

Thiadiazole Synthesis via PPE (Polyphosphate Ester)

-

Solubility and Properties

Sources

- 1. Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 3. brieflands.com [brieflands.com]

- 4. isres.org [isres.org]

- 5. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemmethod.com [chemmethod.com]

- 10. bu.edu.eg [bu.edu.eg]

- 11. lab-chemicals.com [lab-chemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

troubleshooting guide for antimicrobial susceptibility testing of thiadiazole compounds.

Technical Support Center: Thiadiazole Antimicrobial Susceptibility Testing

Welcome to the technical support center for antimicrobial susceptibility testing (AST) of thiadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this promising class of antimicrobial agents. The inherent chemical properties of thiadiazoles, while conferring potent biological activity, often require specialized considerations beyond standard AST protocols.[1][2][3]

This resource provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format. Each section explains the causality behind the experimental choices, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Solubility and Stock Solution Preparation

Question 1: My thiadiazole compound is precipitating when I add it to the broth medium. How can I solve this?

Answer: This is the most common challenge encountered with novel synthetic compounds like thiadiazoles, which are often hydrophobic.[9][10] Precipitation upon dilution into an aqueous medium like cation-adjusted Mueller-Hinton Broth (CAMHB) is expected if the compound's solubility limit is exceeded.

-

Causality: Thiadiazoles are frequently soluble in organic solvents like dimethyl sulfoxide (DMSO) but have poor aqueous solubility.[11][12] When the DMSO stock is diluted into the aqueous broth, the dramatic change in solvent polarity causes the compound to crash out of solution, leading to an inaccurate and artificially low concentration of the active agent. This will result in erroneously high Minimum Inhibitory Concentration (MIC) values.

-

Troubleshooting Steps:

-

Optimize DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, ideally ≤1%, to avoid any intrinsic antimicrobial effects or interference with bacterial growth.[13] However, some bacterial species are more sensitive to DMSO than others. It is crucial to run a solvent toxicity control.[13][14]

-

Solvent Toxicity Control: Before starting your experiment, determine the highest non-inhibitory concentration of your solvent (e.g., DMSO). Prepare serial dilutions of the solvent in your test medium and inoculate them with the test organism. The highest concentration that shows no inhibition of growth is your maximum allowable solvent concentration.

-

Use of Co-solvents: If DMSO alone is insufficient, consider using a co-solvent system. A mixture of DMSO with other water-miscible solvents like ethanol or polyethylene glycol (PEG) can sometimes improve solubility.[11][15]

-

pH Adjustment: The solubility of some thiadiazole derivatives can be pH-dependent.[11] Investigate the pKa of your compound. A slight, controlled adjustment of the broth's pH (while ensuring it remains within the optimal range for bacterial growth) might enhance solubility.

-

Formulation Strategies: For particularly challenging compounds, advanced formulation techniques may be necessary. These include the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility.[11]

-

Question 2: How do I prepare a valid and stable stock solution of my thiadiazole compound?

Answer: A properly prepared stock solution is the foundation of a reproducible AST experiment.

-

Expertise & Causality: The goal is to create a concentrated stock in a suitable organic solvent that can be accurately diluted. The choice of solvent and storage conditions is critical to prevent compound degradation. Some heterocyclic compounds can be unstable in DMSO over time.[11]

-

Detailed Protocol: Stock Solution Preparation

-

Solvent Selection: Start with 100% DMSO as the primary solvent. If solubility remains an issue, consider alternatives like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but always verify their compatibility with your assay.[11]

-

Weighing: Accurately weigh a precise amount of your compound using an analytical balance.

-

Dissolution: Add the appropriate volume of solvent to achieve a high-concentration stock (e.g., 10 mg/mL or 1280 µg/mL). Use a vortex mixer and gentle warming (if the compound is heat-stable) to aid dissolution. Sonication can also be effective.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with your solvent (e.g., PTFE for DMSO).

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials to prevent water absorption by the solvent.

-

| Parameter | Recommendation | Rationale |

| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High solubilizing power for many organic compounds. |

| Final Solvent Conc. | ≤1% (v/v) in final assay volume | Minimizes solvent toxicity and effects on bacterial growth.[13] |

| Stock Concentration | 100x the highest desired test concentration | Allows for accurate serial dilutions. |

| Storage | -20°C or -80°C, single-use aliquots | Prevents degradation from freeze-thaw cycles and water absorption. |

Section 2: Assay Performance and Data Interpretation

Question 3: I'm observing inconsistent MIC values between experimental repeats. What are the likely causes?

Answer: Inconsistent MICs are a common frustration and typically point to subtle variations in experimental setup.

-

Causality & Trustworthiness: Reproducibility is a cornerstone of scientific integrity. The CLSI and EUCAST broth microdilution methods are designed to be highly standardized to ensure consistency.[7][8][16] Deviations from these protocols are the most frequent source of variability.

-

Troubleshooting Workflow:

dot digraph "MIC_Inconsistency_Troubleshooting" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Inconsistent MICs Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_InitialChecks" { label="Initial Checks"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_AdvancedChecks" { label="Advanced Troubleshooting"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

decision_solubility [label="Precipitate Visible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decision_inoculum [label="Inoculum Correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decision_qc [label="QC Correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

action_solubility [label="Re-evaluate Solubility Strategy\n(See Section 1)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_inoculum [label="Standardize Inoculum Preparation\n(Use Densitometer)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_qc [label="Review Entire QC Procedure\n(Strain, Media, Incubation)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_solubility -> decision_solubility; decision_solubility -> action_solubility [label="Yes"]; decision_solubility -> check_inoculum [label="No"];

check_inoculum -> decision_inoculum; decision_inoculum -> action_inoculum [label="No"]; decision_inoculum -> check_qc [label="Yes"];

check_qc -> decision_qc; decision_qc -> action_qc [label="No"]; decision_qc -> check_stability [label="Yes"];

check_stability -> check_plates -> check_media; }

Caption: Troubleshooting workflow for inconsistent MIC results.

-

Key Areas to Investigate:

-

Inoculum Preparation: The final bacterial concentration in the well is critical. Ensure you are accurately preparing a 0.5 McFarland standard and diluting it correctly to achieve the target of ~5 x 10^5 CFU/mL in the final well volume.[17]

-

Compound Adsorption: Hydrophobic compounds can adsorb to the surface of standard polystyrene microplates, reducing the effective concentration.[18] If you suspect this, try using low-binding plates and see if your MICs become more consistent.

-

Media Variability: Ensure you are using the same lot of cation-adjusted Mueller-Hinton Broth for all experiments you wish to compare. Lot-to-lot variation can affect results.

-

Pipetting Accuracy: When performing serial dilutions directly in the microplate, small pipetting errors can propagate. Ensure your pipettes are calibrated.

-

Question 4: What are the essential Quality Control (QC) measures I must perform?

Answer: Rigorous QC is non-negotiable for generating trustworthy AST data. QC validates the entire test system, from the media and incubator to the compound and your technique.

-

Authoritative Grounding: Both CLSI and EUCAST publish extensive tables of expected MIC ranges for specific QC strains against standard antibiotics.[7][8][19][20] While your novel thiadiazole won't have a published range, you must still run QC strains to ensure the system is performing correctly.

-

QC Protocol:

-

Select Appropriate QC Strains: Use well-characterized strains from a reputable source (e.g., ATCC). Do not use clinical isolates for routine QC.

-

Include a Control Antibiotic: In every experiment, test a standard antibiotic with a known MIC range for your QC strains (e.g., ciprofloxacin, gentamicin).

-

Monitor Results: The MIC for your control antibiotic must fall within the acceptable range published by CLSI or EUCAST. If it does not, all results from that batch, including those for your thiadiazole compound, are invalid.[20]

-

| QC Strain | Gram Status | Typical Use |

| Escherichia coli ATCC® 25922™ | Gram-negative | General QC for Enterobacterales.[21][22][23] |

| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | General QC for non-Enterobacterales.[21][22][23] |

| Staphylococcus aureus ATCC® 29213™ | Gram-positive | General QC for Staphylococci.[21] |

| Enterococcus faecalis ATCC® 29212™ | Gram-positive | General QC for Enterococci.[14] |

Question 5: I'm observing a "paradoxical effect," where there is more growth at higher concentrations of my compound than at intermediate concentrations. What does this mean?

Answer: This is a known, though not fully understood, phenomenon called the paradoxical effect or "Eagle effect."

-

Expertise & Causality: This effect is defined as a substantially reduced antimicrobial activity at concentrations above the MIC.[24] It has been observed with various classes of antibiotics. While the exact mechanism is often compound-specific, theories include:

-

Target Modification: At very high concentrations, the compound might induce a conformational change in its target that reduces binding affinity.

-

Stress Response: High concentrations could trigger a bacterial stress response that effectively counteracts the drug's mechanism.

-

Compound Aggregation: At high concentrations, the compound may aggregate, reducing the amount of free, active monomer.

-

-

What to Do:

-

Confirm the Finding: Carefully repeat the experiment, ensuring your serial dilutions are accurate.

-

Extend the Dilution Series: Test even higher concentrations to see if the trend continues.

-

Report the Finding: This is a valid and interesting result. When reporting your MIC, state it as the lowest concentration that inhibits growth, but also describe the paradoxical growth observed at higher concentrations.

-

References

-

Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC. (2023, March 31). National Center for Biotechnology Information. [Link]

-

CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). Clinical and Laboratory Standards Institute. [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15). ResearchGate. [Link]

-

EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Guidance Documents - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025, August 8). MDPI. [Link]

-

European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

-

How to Choose QC Strains for Microbial ID Systems. (2016, April 7). Microbiologics Blog. [Link]

-

Quality Control Strains (standard strains) and their Uses. (2021, November 20). Microbe Online. [Link]

-

4-Thiadiazole: The Biological Activities. (2018, January 7). Systematic Reviews in Pharmacy. [Link]

-

Does anyone know how to fix a microdilution broth assay with cloudy samples? (2014, August 30). ResearchGate. [Link]

-

Synthesis and antimicrobial evaluation of thiadiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Quality Control of Antimicrobial Susceptibility Testing. (n.d.). British Society for Antimicrobial Chemotherapy. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. (2022, May 15). MDPI. [Link]

-

Gram Negative bacteria ID/AST. (n.d.). Chirus. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing. [Link]

-

Evaluation of three protocols for direct susceptibility testing for Gram-negative rods from flagged positive blood culture bottles. (2024, March 6). Microbiology Spectrum. [Link]

-

What is the highest acceptable limit of DMSO concentration for use in an MIC assay? (2014, October 30). ResearchGate. [Link]

-

Paradoxical effects of antibiotics. (1990). PubMed. [Link]

-

Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020, June 1). Assay Guidance Manual - NCBI. [Link]

-

Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018, September 21). Neliti. [Link]

-

Interpretative reading: recognizing the unusual and inferring resistance mechanisms from resistance phenotypes. (2004, March 7). Journal of Antimicrobial Chemotherapy. [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. [Link]

-